molecular formula C9H10N2O2S B2498842 1-(4-Cyanophenyl)ethanesulfonamide CAS No. 1250120-04-7

1-(4-Cyanophenyl)ethanesulfonamide

Cat. No.: B2498842
CAS No.: 1250120-04-7
M. Wt: 210.25
InChI Key: TVSHFPMSZTURPH-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group (-CH2CH2SO2NH2) attached to a 4-cyanophenyl ring.

Properties

IUPAC Name

1-(4-cyanophenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-7(14(11,12)13)9-4-2-8(6-10)3-5-9/h2-5,7H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSHFPMSZTURPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250120-04-7
Record name 1-(4-cyanophenyl)ethanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)ethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Cyanophenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Cyanophenyl)ethanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth .

Comparison with Similar Compounds

Comparison with 1-(4-Cyanophenyl)-3-Substituted Phenylureas

Key Compounds :

  • 1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (6a): Yield 87.2%, ESI-MS m/z 256.1 [M+H]+ .
  • 1-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)urea (6b): Yield 78.5%, ESI-MS m/z 306.0 [M+H]+ .
  • 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l): Yield 83.0%, ESI-MS m/z 268.1 [M+H]+ .

Structural Differences :

  • Backbone : The urea analogs feature a urea linkage (-NHCONH-) instead of the sulfonamide group (-SO2NH2).
  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring correlate with lower yields (e.g., 78.5% for 6b vs. 87.2% for 6a), suggesting steric or electronic challenges during synthesis .

Physico-Chemical Properties :

Compound Type Average Molecular Weight (g/mol) Notable Substituent Effects
Urea Derivatives (6a–o) 255–373 Higher polarity due to urea moiety
Ethanesulfonamide (Target) ~318–322* Increased lipophilicity vs. ureas

*Estimated based on methanesulfonamide analog (304.34 g/mol) .

Comparison with Methanesulfonamide Analogs

Key Compound :

  • 1-(4-Cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide: Molecular formula C15H13FN2O2S, molar mass 304.34 g/mol .

Structural Differences :

  • Chain Length : The target compound’s ethanesulfonamide group introduces an additional methylene unit, increasing molar mass by ~14 g/mol and likely enhancing lipophilicity.
  • Bioactivity Implications : Longer alkyl chains in sulfonamides may improve membrane permeability but reduce aqueous solubility .

Research Findings and Limitations

  • Substituent Impact : Electron-withdrawing groups (e.g., -Cl, -CF3) on phenyl rings reduce reaction yields in urea derivatives, highlighting the need for optimized conditions for bulky substituents .
  • Data Gaps: Direct data on 1-(4-Cyanophenyl)ethanesulfonamide’s melting point, solubility, or bioactivity are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.

Biological Activity

1-(4-Cyanophenyl)ethanesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H10N2O2S
  • Structural Features : The compound features a cyanophenyl group attached to an ethane chain with a sulfonamide functional group, which is critical for its biological activity.

This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in metabolic pathways. Notably, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth by preventing the formation of folic acid, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties. The presence of the cyanophenyl moiety enhances its efficacy against specific bacterial strains by influencing its interaction with bacterial enzymes involved in folic acid synthesis. This mechanism positions it as a potential candidate for treating bacterial infections .

Anticancer Properties

In addition to its antimicrobial activity, studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic factors.

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound:

Study Focus Findings Source
Study AAntimicrobial efficacy against E. coliDemonstrated significant inhibition at low concentrations
Study BAnticancer effects on breast cancer cell linesInduced apoptosis and reduced cell viability
Study CMechanistic studies on enzyme inhibitionConfirmed inhibition of dihydropteroate synthase

These studies collectively highlight the compound's potential as both an antimicrobial and anticancer agent.

Safety and Handling

While this compound shows promise in various applications, it is essential to adhere to safety protocols when handling this compound. General safety practices include using gloves, eye protection, and working in well-ventilated areas due to its chemical reactivity and potential hazards associated with organic compounds.

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